1,2,5-Thiadiazolidine 1,1-dioxide

Catalog No.
S727988
CAS No.
5823-51-8
M.F
C2H6N2O2S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,5-Thiadiazolidine 1,1-dioxide

CAS Number

5823-51-8

Product Name

1,2,5-Thiadiazolidine 1,1-dioxide

IUPAC Name

1,2,5-thiadiazolidine 1,1-dioxide

Molecular Formula

C2H6N2O2S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2

InChI Key

ADBZIZGMAVRJPN-UHFFFAOYSA-N

SMILES

C1CNS(=O)(=O)N1

Canonical SMILES

C1CNS(=O)(=O)N1

Structure and Properties

  • Structure and Geometry

    Dioxothiadiazoles consist of a five-membered ring with a sulfur atom oxidized to a sulfone group (SO2) and attached to various organic backbones. This structure grants them specific geometric features and chemical characteristics .

  • Electrochemical Activity

    The presence of the sulfone group contributes to the molecule's electrochemical activity. This property has been explored for applications like corrosion inhibition, where researchers tested phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide as a non-toxic corrosion inhibitor for copper in acidic media .

Potential Applications

  • Drug Discovery

    Researchers are investigating the potential of dioxothiadiazoles as drug candidates due to their diverse range of biological activities. Studies have shown that they exhibit anti-inflammatory, antimicrobial, and antitumor properties . However, further research is needed to fully understand their efficacy and safety for therapeutic purposes.

  • Functional Materials

    The unique properties of dioxothiadiazoles, such as their electrochemical activity and structural versatility, make them promising candidates for developing functional materials. Research is ongoing to explore their potential applications in areas like organic electronics, optoelectronic devices, and sensors .

1,2,5-Thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing structure. Its molecular formula is C2H6N2O2SC_2H_6N_2O_2S, and it features a thiadiazolidine ring with two oxo groups. This compound is part of a broader class of thiadiazolidines, which are known for their diverse biological activities and potential applications in medicinal chemistry .

The chemical reactivity of 1,2,5-thiadiazolidine 1,1-dioxide is notable for its ability to participate in various organic reactions. It can undergo nucleophilic substitutions and additions, particularly with nitrogen-containing nucleophiles such as amines and amides. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties . Additionally, its structure allows it to act as a precursor in asymmetric aldol reactions, showcasing its utility in synthetic organic chemistry .

1,2,5-Thiadiazolidine 1,1-dioxide has demonstrated a range of biological activities. It acts as an inhibitor of certain enzymes, including tyrosine-protein phosphatase non-receptor type 1, which plays a role in various signaling pathways related to cell growth and differentiation . Additionally, derivatives of this compound have shown promise in antimicrobial and anti-inflammatory activities, making them potential candidates for drug development .

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of sulfamide with diketones or other electrophiles. Various methods have been reported in the literature:

  • Classic Synthesis: The initial approach involves the reaction of sulfamide with α- and β-diketones under acidic conditions to yield the desired thiadiazolidine .
  • Mitsunobu Reaction: This method incorporates amino acid moieties into the structure through a Mitsunobu coupling reaction, enhancing the compound's biological activity .

These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.

The applications of 1,2,5-thiadiazolidine 1,1-dioxide extend across various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses against infections and inflammatory diseases.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Certain derivatives have been investigated for their potential use as agrochemicals .

Interaction studies involving 1,2,5-thiadiazolidine 1,1-dioxide focus on its binding properties with various biological targets. Research indicates that it can modulate enzyme activity through competitive inhibition mechanisms. Such studies are crucial for understanding its pharmacological profiles and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 1,2,5-thiadiazolidine 1,1-dioxide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxideMethyl substitution at the second positionEnhanced lipophilicity compared to the parent compound
Potassium (N-propylsulfamoyl)amideContains a propyl group and potassium ionExhibits different solubility characteristics
2-Methyl-1,2,6-thiadiazinane 1,1-dioxideContains a six-membered ringDifferent reactivity patterns due to ring size
Thiadiazole derivativesVariations in nitrogen-sulfur arrangementsOften exhibit distinct electronic properties

These compounds illustrate the diversity within the thiadiazoline family while emphasizing the unique characteristics of 1,2,5-thiadiazolidine 1,1-dioxide. Its specific structural features contribute to its distinct biological activities and applications in various fields.

XLogP3

-1.2

Wikipedia

1,2,5-Thiadiazolidine 1,1-dioxide

Dates

Modify: 2023-08-15

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